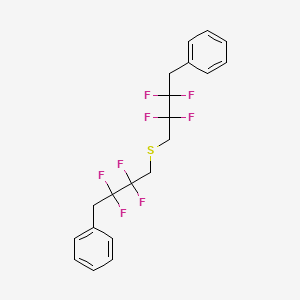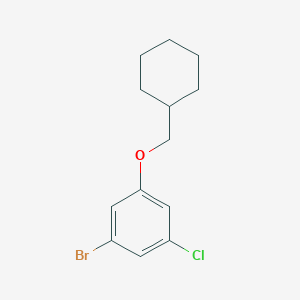
2-Cyclohexen-1-one, 4-methyl-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-methyl-4-propyl- is an organic compound belonging to the class of cyclohexenones. It is characterized by a cyclohexene ring with a ketone functional group at the first position, a methyl group at the fourth position, and a propyl group also at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction .
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 4-methyl-4-propyl-, often involves the catalytic oxidation of cyclohexene. This process typically uses hydrogen peroxide and vanadium catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones.
Scientific Research Applications
2-Cyclohexen-1-one, 4-methyl-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-propyl- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products, depending on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A similar compound with a cyclohexene ring and a ketone group at the second position.
4-Isopropyl-2-cyclohexenone: Another similar compound with an isopropyl group at the fourth position.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-propyl- is unique due to the presence of both a methyl and a propyl group at the fourth position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cyclohexenones.
Properties
CAS No. |
67672-74-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-4-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3 |
InChI Key |
WZPGBIYWYMLIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=O)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



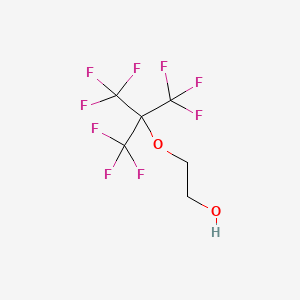

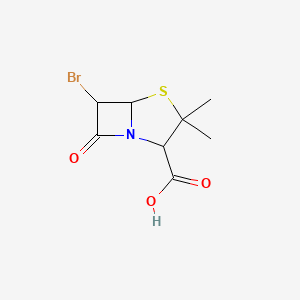
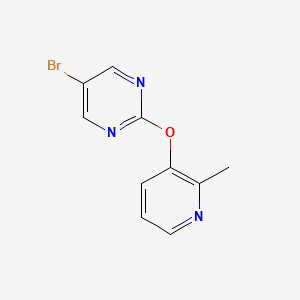


![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)


